Cas no 17233-93-1 ((2R,3R)-Viridifloric Acid)
(2R,3R)-Viridifloric Acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-, (2R,3R)-
- (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid
- (2R,3R)-Viridifloric Acid
- viridifloric acid
- (2R,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoic acid
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (R-(R*,R*))-
- CCRIS 9200
- [2R,3R,(+)]-2,3-Dihydroxy-2-isopropylbutanoic acid
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3R)-
- VIRIDIFLORINOIC ACID, (+)-
- 8TY3Q7PAB9
- Oprea1_244262
- AKOS006331598
- UNII-8TY3Q7PAB9
- BUTYRIC ACID, 2,3-DIHYDROXY-2-ISOPROPYL-, (2R,3R)-
- (+)-Viridifloric acid
- Q27896291
- (2R,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoic acid
- 17233-93-1
- Viridifloric acid, (+)-
- DTXSID801030935
- (+)-(2'R,3'R)-VIRIDIFLORIC ACID
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- Inchi: 1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m1/s1
- InChI Key: KXEISHUBUXWXGY-IYSWYEEDSA-N
- SMILES: O[C@@](C(=O)O)([C@@H](C)O)C(C)C
Computed Properties
- Exact Mass: 162.08922
- Monoisotopic Mass: 162.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8A^2
- XLogP3: 0.1
Experimental Properties
- Density: 1.205
- Boiling Point: 331.7°Cat760mmHg
- Flash Point: 168.6°C
- Refractive Index: 1.491
- PSA: 77.76
(2R,3R)-Viridifloric Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V673885-10mg |
(2R,3R)-Viridifloric Acid |
17233-93-1 | 10mg |
$207.00 | 2023-05-17 | ||
| TRC | V673885-100mg |
(2R,3R)-Viridifloric Acid |
17233-93-1 | 100mg |
$1642.00 | 2023-05-17 |
(2R,3R)-Viridifloric Acid Related Literature
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1. 662. The Senecio alkaloids. Part IX. The synthesis and resolution of 3 : 4-dihydroxy-2-methylpentane-3-carboxylic acids: viridifloric and trachelantic acidsLeonard J. Dry,Frank L. Warren J. Chem. Soc. 1952 3445
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Stephanie Ehlers,Stefan Schulz Nat. Prod. Rep. 2023 40 794
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Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721
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D. J. Robins Nat. Prod. Rep. 1985 2 213
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5. Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines)Ellen K. Kunec,David J. Robins J. Chem. Soc. Perkin Trans. 1 1989 1437
Additional information on (2R,3R)-Viridifloric Acid
Viridifloric Acid: A Comprehensive Overview
(2R,3R)-Viridifloric Acid, also known by its CAS number 17233-93-1, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound, first isolated from the plant species Viridis, exhibits a unique structure and a wide range of biological activities. Recent studies have shed light on its potential applications in drug development, particularly in the context of anti-inflammatory and anti-cancer therapies.
The chemical structure of (2R,3R)-Viridifloric Acid is characterized by a bicyclic framework with a hydroxyl group at the 5-position and a carboxylic acid group at the 8-position. This configuration contributes to its bioactivity and stability. Researchers have employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate its three-dimensional structure. These findings have been instrumental in understanding its interactions with cellular targets.
Recent studies have demonstrated that (2R,3R)-Viridifloric Acid possesses potent anti-inflammatory properties. In a 2023 study published in the Natural Product Reports, researchers found that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity suggests its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, (2R,3R)-Viridifloric Acid has shown promising anti-cancer activity. A 2022 study conducted at the University of California revealed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves modulation of the mitochondrial pathway and activation of caspase enzymes. These findings have opened new avenues for exploring its role in cancer chemotherapy.
The synthesis of (2R,3R)-Viridifloric Acid has also been a topic of interest among chemists. Traditional isolation methods from plant sources are often inefficient due to low yields. To address this, researchers have developed semi-synthetic routes using precursor compounds derived from related natural products. These methods not only enhance scalability but also allow for structural modifications to improve bioavailability.
From an environmental perspective, the sustainable extraction and utilization of (2R,3R)-Viridifloric Acid are critical considerations. Studies have explored green chemistry approaches, such as enzymatic catalysis and microwave-assisted extraction, to minimize environmental impact while maximizing yield. These eco-friendly methods align with current trends toward sustainable pharmaceutical development.
In conclusion, (2R,3R)-Viridifloric Acid, with its unique structure and diverse biological activities, represents a valuable natural product with significant therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and applications. As advancements in synthetic methods and bioassays progress, this compound is poised to play a pivotal role in future drug discovery efforts.
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